6-[[4-(Cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(Cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of cyclohexylamine, which is then reacted with carbonyl-containing compounds under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .
Chemical Reactions Analysis
Types of Reactions
6-[[4-(Cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
6-[[4-(Cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 6-[[4-(Cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-[[4-(Cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid include:
- 6-{[(cyclohexylamino)carbonyl]amino}hexanoic acid
- 4-{[(cyclohexylamino)carbonyl]amino}butanoic acid .
Uniqueness
Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-[[4-(cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c24-19(22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)23-20(25)17-8-4-5-9-18(17)21(26)27/h4-5,10-13,15,17-18H,1-3,6-9H2,(H,22,24)(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJAKOJFKUVJEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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